LogP Differentiation: Cyclobutylmethyl vs. N1-Methyl
The target compound exhibits a computed LogP of 1.657 (ChemScene) , compared with 0.975 for the N1-methyl analog (Molbase) [1]. This ΔLogP of +0.68 translates to an approximately 4.8-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability while remaining below the LogP > 3 threshold associated with poor solubility and increased promiscuity [2]. The N1-benzyl analog (LogP 1.905, LeYan) is 0.25 log units more lipophilic than the target, placing the cyclobutylmethyl variant in a favorable intermediate lipophilicity window.
| Evidence Dimension | Computed n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.657 (ChemScene); XLogP3 = 1.4 (smolecule) |
| Comparator Or Baseline | N1-methyl analog: LogP = 0.975 (Molbase); N1-benzyl analog: LogP = 1.905 (LeYan); N1-isopropyl analog: LogP = 1.438 (LeYan) |
| Quantified Difference | ΔLogP = +0.68 vs N1-methyl (~4.8× higher partitioning); ΔLogP = −0.25 vs N1-benzyl (~0.56× lower); ΔLogP = +0.22 vs N1-isopropyl (~1.66× higher) |
| Conditions | Computed physicochemical properties using standard XLogP3/ACD algorithms from vendor-supplied computational chemistry data |
Why This Matters
For procurement in lead optimization, LogP differentiates membrane permeability profiles; the 4.8× lipophilicity gain over the methyl analog may enable blood-brain barrier penetration or intracellular target access without resorting to the metabolic liability risks of the benzyl analog.
- [1] Molbase. 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester (CAS 72083-62-6). LogP 0.9751, PSA 57.25. Available at: https://qiye.molbase.cn View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010;5(3):235–248. LogP > 3 correlates with increased attrition due to poor solubility, high protein binding, and off-target promiscuity. View Source
